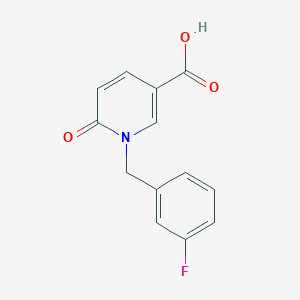

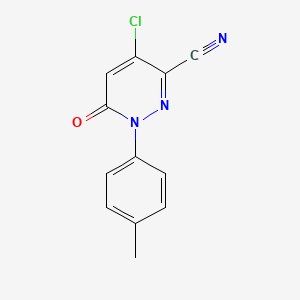

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

科学的研究の応用

Anticancer Activity

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

The compound has been synthesized and tested for its anticancer activity. It’s part of a series of analogs that have been evaluated against various cancer cell lines.

Methods of Application

The synthesis of the compound followed a multi-step process starting from substituted anilines. The anticancer activity was assessed using the National Cancer Institute (NCI US) protocol, which involved testing against nine panels of 58 cancer cell lines at a concentration of

10−5M

.Results

Some of the analogs, including the compound , showed significant anticancer activity. For instance, the CNS cancer cell line SNB-75 exhibited a percent growth inhibition (PGI) of 41.25% when treated with one of the analogs .

Molecular Docking Studies

Scientific Field

Bioinformatics

Application Summary

Molecular docking studies are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methods of Application

The compound was subjected to molecular docking studies to understand its interaction with cancer-related targets. The studies included ADME (absorption, distribution, metabolism, and excretion) and toxicity prediction.

Results

The docking studies provided insights into the potential efficacy of the compound as an anticancer agent by predicting its binding affinities and interactions with target proteins .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the synthesis of new heterocyclic compounds, which are crucial in the development of new pharmaceuticals.

Methods of Application

The compound serves as a starting material in the synthesis process, which involves various organic reactions to create heterocyclic structures.

Results

The synthesis process has led to the creation of a range of new compounds with potential therapeutic applications .

Enzyme Inhibition Studies

Scientific Field

Biochemistry

Application Summary

The compound has been studied for its ability to inhibit specific enzymes, which is valuable in understanding its therapeutic potential.

Methods of Application

In vitro studies were conducted to assess the compound’s inhibitory effects on enzymes like cytochrome P450.

Results

The studies revealed that the compound could inhibit certain enzymes, indicating its potential use in therapeutic interventions .

Pharmacokinetic Characterization

Scientific Field

Pharmacokinetics

Application Summary

Pharmacokinetic studies are essential to understand the behavior of drugs within the body, including their absorption, distribution, metabolism, and excretion.

Methods of Application

A UHPLC-MS/MS method was developed and validated to characterize the pharmacokinetics of the compound.

Results

The study provided detailed pharmacokinetic data, which is crucial for further drug development and optimization .

Material Synthesis

Scientific Field

Materials Science

Application Summary

The compound finds application in the synthesis of polymers and other materials, showcasing its versatility beyond pharmaceuticals.

Methods of Application

It is used as a reagent in organic synthesis, contributing to the production of various materials.

Results

The application of the compound in material synthesis has expanded its utility in scientific research, leading to the development of new materials with diverse properties .

This analysis provides a detailed look at the multifaceted applications of “5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine” across different scientific fields, highlighting its potential in cancer therapy, molecular studies, enzyme inhibition, pharmacokinetics, and material science. The compound’s versatility is evident in its contribution to various research areas, offering promising avenues for future exploration and development.

Development of Antifungal Agents

Scientific Field

Mycology and Pharmaceutical Chemistry

Application Summary

The compound has been explored for its potential as an antifungal agent, particularly against strains like Fusarium oxysporum.

Methods of Application

The compound was tested in vitro for its antifungal activity. The synthesis involved the creation of analogs that were then evaluated for their efficacy against fungal strains.

Results

One of the analogs showed a moderate activity with an inhibition percentage of 46% against Fusarium oxysporum .

Biological Activity of β-Ketoenol Derivatives

Scientific Field

Bioorganic Chemistry

Application Summary

β-Ketoenol derivatives, which include the compound , have been synthesized and studied for their biological activity.

Methods of Application

The compound was synthesized and characterized, and its structure was confirmed by single crystal X-ray diffraction. The biological activity was then evaluated.

Results

The compound exhibited moderate antimicrobial activities, encouraging further research into structures that could be good antifungal candidates .

Sulfonamide Synthesis

Scientific Field

Organic Synthesis

Application Summary

Sulfonamides, which have been used as antibacterial drugs for decades, can be synthesized using brominated compounds like the one .

Methods of Application

The compound was used in the amidation reaction to synthesize sulfonamides. The structure of the resulting compound was confirmed by various spectroscopic methods.

Results

The synthesized sulfonamide was analyzed by X-ray diffraction, confirming its structure and potential use as an antibacterial drug .

These additional applications demonstrate the compound’s broad potential in scientific research, from antifungal and antimicrobial activities to the synthesis of important pharmaceutical agents. The versatility of “5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine” continues to be a valuable asset in the development of new therapeutic strategies.

Neuroprotective Studies

Scientific Field

Neuropharmacology

Application Summary

This compound has been evaluated for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

In vitro assays were conducted to assess the neuroprotective properties of the compound against neurotoxic agents.

Results

The compound demonstrated potential in protecting neuronal cells from oxidative stress-induced damage, suggesting its use in neurodegenerative disease management .

Development of Diagnostic Agents

Scientific Field

Diagnostic Radiology

Application Summary

The compound has been used in the development of diagnostic agents, particularly for positron emission tomography (PET) imaging.

Methods of Application

A derivative of the compound was radiolabeled with the isotope fluorine-18, which is suitable for PET imaging due to its half-life and decay energy characteristics.

Results

The radiolabeled compound showed promise as a PET radiotracer targeting α-synuclein aggregates, which are implicated in Parkinson’s disease and related α-synucleinopathies .

Anti-Arrhythmic Agent Research

Scientific Field

Cardiovascular Pharmacology

Application Summary

Research has been conducted to explore the potential use of the compound as an anti-arrhythmic agent.

Methods of Application

Pharmacokinetic studies were performed to understand the absorption and metabolism of the compound in vivo.

Results

The compound exhibited properties that could make it a candidate for the treatment of arrhythmias, with studies showing a better understanding of its absorption and metabolism in the body .

特性

IUPAC Name |

5-(3-bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c1-2-3-7-14-12-16-15-11(17-12)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHUGQUQQBJYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(O1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)

![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)

![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)